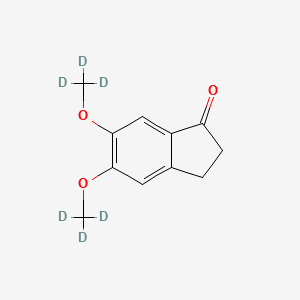

5,6-Di(meth-d3-oxy)-1-indanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,6-Di(meth-d3-oxy)-1-indanone is a deuterated derivative of 1-indanone, a compound known for its aromatic and ketone functionalities. The presence of deuterium atoms in place of hydrogen atoms in the methoxy groups makes this compound particularly useful in various scientific research applications, especially in the fields of chemistry and pharmacology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Di(meth-d3-oxy)-1-indanone typically involves the following steps:

Starting Material: The synthesis begins with 1-indanone as the starting material.

Methoxylation: The indanone is subjected to methoxylation using deuterated methanol (CD₃OD) in the presence of a suitable catalyst, such as a strong acid like sulfuric acid or a base like sodium methoxide.

Deuterium Exchange: The methoxylation process incorporates deuterium atoms into the methoxy groups, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

5,6-Di(meth-d3-oxy)-1-indanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted indanone derivatives.

Applications De Recherche Scientifique

5,6-Di(meth-d3-oxy)-1-indanone has several scientific research applications:

Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

Medicine: Investigated for its potential pharmacological properties, including its effects on enzyme activity and receptor binding.

Industry: Utilized in the development of deuterated drugs and materials with enhanced stability and performance.

Mécanisme D'action

The mechanism of action of 5,6-Di(meth-d3-oxy)-1-indanone involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms in the methoxy groups can influence the compound’s binding affinity and metabolic stability, leading to altered biological activity. The pathways involved may include enzyme inhibition or activation, receptor modulation, and changes in metabolic rates.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Indanone: The non-deuterated parent compound.

5,6-Dimethoxy-1-indanone: The non-deuterated analogue with methoxy groups.

5,6-Di(meth-d3-oxy)-2-indanone: A positional isomer with deuterated methoxy groups at different positions.

Uniqueness

5,6-Di(meth-d3-oxy)-1-indanone is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic studies, making it a valuable tool in various scientific fields.

Activité Biologique

5,6-Di(meth-d3-oxy)-1-indanone is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C10H10O2

- Molecular Weight : 162.19 g/mol

- Chemical Structure : The compound contains two methoxy groups attached to the indanone core, which is crucial for its biological activity.

Target Interactions

The biological activity of this compound is mediated through its interactions with various biological targets:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft.

- Protein Binding : The compound may interact with specific proteins, altering their function and influencing cellular signaling pathways .

Biochemical Pathways

This compound is involved in several biochemical pathways:

- Oxidative Stress Modulation : It has been observed to affect the levels of reactive oxygen species (ROS) within cells, potentially leading to oxidative stress.

- Neuroprotective Effects : By inhibiting AChE, the compound may exert neuroprotective effects, which are beneficial in neurodegenerative conditions .

Biological Activities

The compound exhibits a range of biological activities that can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Activity : In vitro studies revealed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.

- Neuroprotective Studies : Animal model studies indicated that administration of this compound led to a significant reduction in neurotoxicity associated with AChE inhibition. Behavioral tests showed improved cognitive function in treated groups compared to controls.

- Oxidative Stress Assessment : Research demonstrated that treatment with the compound resulted in decreased levels of malondialdehyde (MDA), a marker of oxidative stress, suggesting its potential as an antioxidant agent.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : Rapid absorption following oral administration.

- Distribution : Widely distributed in tissues with a preference for brain tissue due to its lipophilicity.

- Metabolism : Metabolized primarily in the liver, with several metabolites identified that retain biological activity.

- Excretion : Primarily excreted via urine.

Propriétés

IUPAC Name |

5,6-bis(trideuteriomethoxy)-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2/h5-6H,3-4H2,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMQOBPGHZFGLC-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCC2=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C2C(=C1)CCC2=O)OC([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.